molecular formula C18H18N4OS B2809660 1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 2034463-96-0

1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea

Cat. No. B2809660
M. Wt: 338.43
InChI Key: BUEZSBYTMOZYHN-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains an imidazo[1,2-a]pyridine moiety, a phenyl group, and a thiophene group linked through a urea linkage. Imidazo[1,2-a]pyridines are a type of heterocyclic aromatic organic compound which contain an imidazole ring fused to a pyridine ring . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Urea is an organic compound with two amine groups joined by a carbonyl functional group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a urea linkage. The exact structure would depend on the positions of the phenyl and thiophenyl groups on the imidazo[1,2-a]pyridine core .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the exact structure and the reaction conditions. The imidazo[1,2-a]pyridine core, phenyl group, and thiophenyl group could potentially undergo various substitution reactions, while the urea linkage could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with multiple aromatic rings tend to be relatively stable and may have low solubility in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methodologies and Applications : The synthesis of imidazo[1,2-a]pyridine derivatives and their applications in various fields have been explored. For instance, the synthesis of novel pyrimidine derivatives demonstrated potential applications in medicinal chemistry due to their significant biological activities (Bhat et al., 2014). Similarly, a study on the synthesis of tetrahydro(imidazo[1,5-a]pyridin-3-yl)phenols revealed their promising emissive properties, indicating their potential use in organic dyes with large Stokes shifts (Marchesi et al., 2019).

  • Photophysical Properties : The photophysical properties of a series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols were investigated, showcasing intense fluorescence when excited with UV light. These compounds displayed a very large Stokes shift and high absolute quantum yields, hinting at their application in the development of fluorescence-based sensors and organic light-emitting diodes (Marchesi et al., 2019).

Biological Applications

  • Anticancer Activity : A study on the design and synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives showed potent anti-CML activity through the PI3K/AKT signaling pathway. This suggests their utility in developing treatments for chronic myeloid leukemia and potentially other cancers (Li et al., 2019).

Material Science and Other Applications

  • Synthesis of Organic Dyes : The development of large Stokes shift organic dyes through the synthesis of tetrahydro (imidazo[1,5-a]pyridin-3-yl)phenols opens new avenues in material science, particularly in the creation of efficient emitters for optoelectronic devices (Marchesi et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper disposal methods .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

1-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-18(21-17-9-5-11-24-17)20-14-7-2-1-6-13(14)15-12-22-10-4-3-8-16(22)19-15/h1-2,5-7,9,11-12H,3-4,8,10H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEZSBYTMOZYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea

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